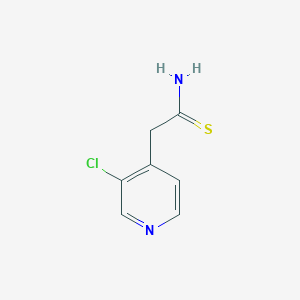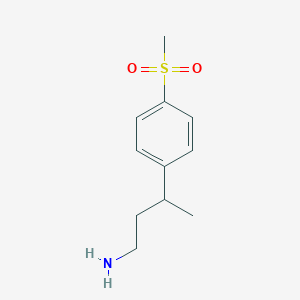
3-(4-(Methylsulfonyl)phenyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Methylsulfonyl)phenyl)butan-1-amine is an organic compound with the molecular formula C11H17NO2S It is characterized by the presence of a methylsulfonyl group attached to a phenyl ring, which is further connected to a butan-1-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylsulfonyl)phenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylsulfonylphenylboronic acid and butan-1-amine.
Suzuki Coupling Reaction: The key step in the synthesis is the Suzuki coupling reaction, where 4-methylsulfonylphenylboronic acid is coupled with an appropriate halide under palladium catalysis to form the desired phenylbutane structure.
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methylsulfonyl)phenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, substituted phenyl derivatives, and reduced amine derivatives .
Scientific Research Applications
3-(4-(Methylsulfonyl)phenyl)butan-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-(Methylsulfonyl)phenyl)butan-1-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methanesulfonyl)phenylboronic acid
- 2-(4-Methylsulfonylphenyl)ethanamine
- 1-(4-Methylsulfonylphenyl)propan-2-amine
Uniqueness
3-(4-(Methylsulfonyl)phenyl)butan-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methylsulfonyl group and butan-1-amine chain provide unique properties compared to other similar compounds .
Properties
Molecular Formula |
C11H17NO2S |
|---|---|
Molecular Weight |
227.33 g/mol |
IUPAC Name |
3-(4-methylsulfonylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17NO2S/c1-9(7-8-12)10-3-5-11(6-4-10)15(2,13)14/h3-6,9H,7-8,12H2,1-2H3 |
InChI Key |
JVNXHLMXBRJDLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCN)C1=CC=C(C=C1)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Ethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B15310639.png)
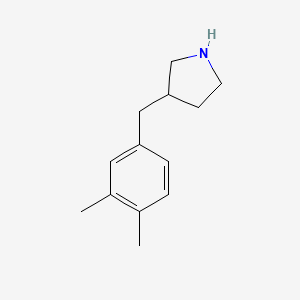

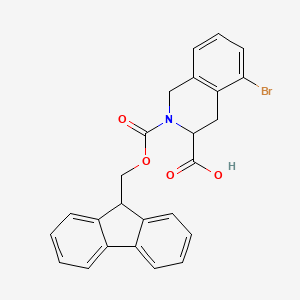
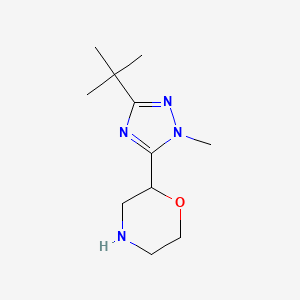
![N-ethyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B15310676.png)
![(6-Fluorospiro[3.3]heptan-2-yl)methanol](/img/structure/B15310685.png)

![N-[1-(aminomethyl)cyclohexyl]-2-(5-chlorothiophen-2-yl)propanamide hydrochloride](/img/structure/B15310701.png)
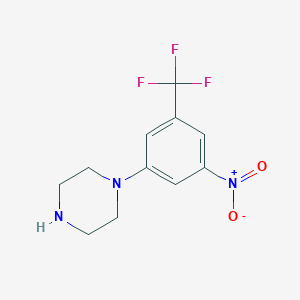

![{5H,6H,7H-cyclopenta[b]pyridin-3-yl}boronic acid](/img/structure/B15310710.png)
